molecular formula C11H10N2 B3339169 6-Methyl-2,3'-bipyridine CAS No. 78210-78-3

6-Methyl-2,3'-bipyridine

Cat. No.: B3339169
CAS No.: 78210-78-3
M. Wt: 170.21 g/mol
InChI Key: JGRRGVGXYDGQLG-UHFFFAOYSA-N
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Description

6-Methyl-2,3’-bipyridine is an organic compound with the molecular formula C11H10N2. It is a derivative of bipyridine, where a methyl group is attached to the sixth position of one of the pyridine rings. This compound is known for its role as a ligand in coordination chemistry, where it forms complexes with various metal ions. The presence of the methyl group can influence the electronic properties and steric hindrance of the molecule, making it a subject of interest in various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3’-bipyridine typically involves coupling reactions of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of pyridyl zinc halides with halogen-substituted pyridines under the catalysis of palladium or nickel complexes . The reaction conditions often include the use of solvents like toluene and the presence of ligands such as triphenylphosphine to stabilize the metal catalysts.

Another method involves the Stille coupling, where organotin compounds react with halogenated pyridines in the presence of palladium catalysts. This method is known for its high yield and tolerance to various functional groups .

Industrial Production Methods

Industrial production of 6-Methyl-2,3’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydrobipyridines, and various substituted bipyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Methyl-2,3’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2,3’-bipyridine primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms of the pyridine rings, forming stable complexes. These complexes can participate in various catalytic cycles, influencing the reactivity and selectivity of chemical reactions. The presence of the methyl group can affect the steric and electronic properties of the ligand, thereby modulating its interaction with metal centers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,3’-bipyridine is unique due to the specific position of the methyl group, which can influence its electronic properties and steric hindrance. This makes it a valuable ligand for studying the effects of substituents on the coordination chemistry of bipyridine derivatives .

Properties

IUPAC Name

2-methyl-6-pyridin-3-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-4-2-6-11(13-9)10-5-3-7-12-8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRRGVGXYDGQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559191
Record name 6-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78210-78-3
Record name 6-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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